L-Mannono-1,4-lactona

Descripción general

Descripción

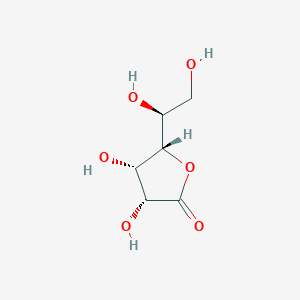

L-Mannono-1,4-lactone is a carbohydrate-based lactone with the empirical formula C6H10O6. It is a cyclic ester derived from L-mannonic acid and is known for its role in various biochemical processes. This compound is a white crystalline solid that is soluble in water and has a melting point of approximately 153-155°C .

Aplicaciones Científicas De Investigación

L-Mannono-1,4-lactone has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

L-Mannono-1,4-lactone is involved in various biochemical reactions. For instance, it has been reported that L-Mannono-1,4-lactone acts as a substrate for certain enzymes in the biosynthesis of ascorbate .

Dosage Effects in Animal Models

The effects of L-Mannono-1,4-lactone can vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been fully elucidated, it is known that the compound’s effects can vary significantly depending on the dosage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Mannono-1,4-lactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. This method typically yields the thermodynamically more stable five-membered lactone (γ-lactone) . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor . Additionally, protected aldoses with a free anomeric hydroxyl group can be converted into the corresponding aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems .

Industrial Production Methods

Industrial production of L-Mannono-1,4-lactone often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts, such as palladium on carbon (Pd/C), gold on carbon (Au/C), or a combination of bismuth-palladium on carbon (Bi-Pd/C) . These methods are preferred for their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

L-Mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

Reduction: Sodium borohydride (NaBH4) is often used for the reduction of L-Mannono-1,4-lactone.

Substitution: Various nucleophiles can be used to substitute the lactone ring, leading to the formation of different derivatives.

Major Products Formed

The major products formed from these reactions include various aldonolactones and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Mecanismo De Acción

L-Mannono-1,4-lactone exerts its effects through its interaction with specific enzymes involved in carbohydrate metabolism. For instance, it is hydrolyzed by lactonases, which convert it into its corresponding acid form . This hydrolysis is stereospecific, meaning that only one enantiomer of the lactone is hydrolyzed by the enzyme, while the other enantiomer acts as a competitive inhibitor .

Comparación Con Compuestos Similares

L-Mannono-1,4-lactone can be compared with other similar carbohydrate-based lactones, such as:

D-Mannono-1,4-lactone: Similar in structure but differs in the stereochemistry of the hydroxyl groups.

L-Gulono-1,4-lactone: Another carbohydrate-based lactone involved in the biosynthesis of ascorbic acid.

D-Glucono-1,4-lactone: Commonly used in food and pharmaceutical industries.

L-Mannono-1,4-lactone is unique due to its specific stereochemistry and its role in the biosynthesis of ascorbic acid, making it a valuable compound in both biochemical research and industrial applications .

Propiedades

IUPAC Name |

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

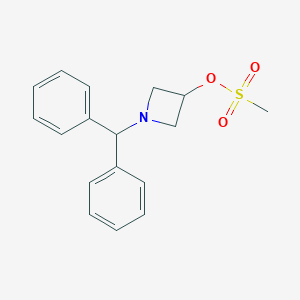

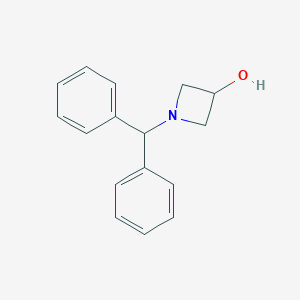

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of L-Mannono-1,4-lactone compared to other aldono-1,4-lactones?

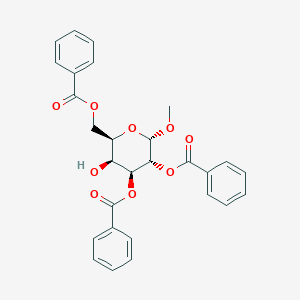

A: While the provided research doesn't directly compare the reactivity of L-Mannono-1,4-lactone to other aldono-1,4-lactones, it highlights its selective reactivity in specific reactions. For example, [] describes how L-Mannono-1,4-lactone undergoes regioselective pivaloylation, primarily yielding the 2,5,6-tri-O-pivaloyl derivative. This selectivity suggests that the hydroxyl groups at positions 2, 5, and 6 are more reactive towards pivaloyl chloride under the reaction conditions. This information could be valuable for researchers aiming to selectively modify L-Mannono-1,4-lactone for further synthetic applications. You can find more details on this in the paper "Regioselective Acylations of Aldono-1,4-lactones": .

Q2: How does the structural conformation of L-Mannono-1,4-lactone influence its reactivity?

A: [] investigates the reaction of monolithiated 1,7-dicarba-closo-dodecaborane(12) with O-isopropylidene derivatives of L-Mannono-1,4-lactone. The research indicates that the reaction product, a novel boron neutron capture candidate, preferentially adopts the β-L configuration. This suggests that the specific arrangement of atoms in the L-Mannono-1,4-lactone structure influences the stereochemistry of the final product. Understanding these structural nuances can be crucial for predicting the outcomes of reactions involving this compound. For further details, refer to the paper "1-[1,7-dicarba-closo-dodecaboran(12)-1-yl]aldoses: Novel Boron Neutron Capture Candidates": .

Q3: Are there specific analytical techniques mentioned in the research that are particularly useful for studying L-Mannono-1,4-lactone and its derivatives?

A: [] focuses on determining the absolute configuration of a derivative of L-Mannono-1,4-lactone, 2,3:5,6-Di-O-isopropylidene-3,5-di-C-methyl-l-mannono-1,4-lactone, using X-ray crystallography. This technique proved essential for unequivocally establishing the relative and absolute configuration of the molecule. This highlights the importance of X-ray crystallography in analyzing the three-dimensional structures of L-Mannono-1,4-lactone derivatives and understanding their stereochemistry. The research paper "2,3:5,6-Di-O-isopropylidene-3,5-di-C-methyl-l-mannono-1,4-lactone": provides a comprehensive look at this application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)